molecular formula C9H15ClN2 B13096466 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride

Cat. No.: B13096466
M. Wt: 186.68 g/mol
InChI Key: KVYYZQCYTPFVPY-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride typically involves the reaction of 3-methylpyridine with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 3-methylpyridine with a halogenated propylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing 3-methylpyridine with a halogenated propylamine in a solvent.

    Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure optimal yield.

    Purification: Using techniques such as crystallization or distillation to purify the product.

    Formation of Hydrochloride Salt: Adding hydrochloric acid to convert the amine to its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpyridin-2-yl)propan-2-amine: A similar compound with a slightly different structure.

    2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another related compound with different substituents.

Uniqueness

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

3-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-8-4-3-7-11-9(8)5-2-6-10;/h3-4,7H,2,5-6,10H2,1H3;1H

InChI Key

KVYYZQCYTPFVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCCN.Cl

Origin of Product

United States

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